MAO Inhibitory Activity vs. 5-HT2A Agonism: Target Profile Divergence from 2C-B-PYR
2-(2,5-Dimethoxyphenyl)pyrrolidine (2,5-DMPP) is characterized by vendor technical documentation as an inhibitor of monoamine oxidase (MAO), leading to increased brain levels of serotonin and other monoamines . In contrast, its closest structural analog bearing a 4-substituent—2C-B-PYR (3-(4-bromo-2,5-dimethoxyphenyl)pyrrolidine)—is a potent and efficacious agonist at serotonin 5-HT2A and 5-HT2C receptors with no reported MAO inhibitory activity [1]. This target-level divergence is attributable to the absence of a lipophilic 4-position substituent on 2,5-DMPP, which is a critical determinant of 5-HT2A agonist potency in 2,5-dimethoxyphenethylamine-derived scaffolds [2]. Conformational constraint of the ethylamine chain into a pyrrolidine ring, combined with the unsubstituted 4-position, redirects the pharmacological activity from direct serotonin receptor agonism toward MAO enzyme inhibition.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | MAO inhibition (vendor-reported; quantitative IC50 data not publicly available from primary literature) |
| Comparator Or Baseline | 2C-B-PYR (3-(4-bromo-2,5-dimethoxyphenyl)pyrrolidine): Potent 5-HT2A/5-HT2C agonist (no quantitative IC50 comparators available for MAO vs. 5-HT2A in the same assay) |
| Quantified Difference | Qualitative target switch: MAO inhibition vs. 5-HT2A agonism. No direct head-to-head quantitative data available. |
| Conditions | Target annotation based on vendor datasheet (Santa Cruz Biotechnology sc-273804) for 2,5-DMPP; literature-derived receptor pharmacology for 2C-B-PYR |
Why This Matters
Researchers investigating MAO-related mechanisms (depression, neurodegeneration) should select 2,5-DMPP; those studying 5-HT2A-mediated signaling should use 2C-B-PYR or a 4-substituted analog—procurement error would direct research toward an irrelevant target.
- [1] Wikipedia, '2C-B-PYR,' 2025. Describes 2C-B-PYR as a serotonin receptor modulator and agonist of 5-HT2A and 5-HT2C. View Source
- [2] Nichols, D.E. 'Hallucinogens.' Pharmacology & Therapeutics, 2004. Reviews the structure-activity relationships of 2,5-dimethoxyphenethylamines and the critical role of the 4-position substituent. View Source
